molecular formula C13H11N3O4S2 B2657042 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 1992526-80-3

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2657042
CAS RN: 1992526-80-3
M. Wt: 337.37
InChI Key: UEPXREQOUFJVJU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolopyrazine , a nitrogen-containing heterocycle that is used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolopyrazine derivatives are generally synthesized through various routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

Scientific Research Applications

Antibacterial and Antitumor Applications

Compounds containing sulfonamide moieties, similar to the given chemical, have been synthesized and tested for their antibacterial activity. For instance, heterocyclic compounds with a sulfonamido moiety have been found to possess high antibacterial activities, making them suitable as antibacterial agents (Azab et al., 2013). Moreover, thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives have shown potent antitumor and antibacterial effects, with some compounds exhibiting higher activity against liver, colon, and lung cancer cell lines than doxorubicin, a standard chemotherapy drug (Hafez et al., 2017).

Antiproliferative Agents

Sulfonamides bearing heterocyclic moieties have been synthesized and evaluated for their antiproliferative activity against human breast cancer cell lines. Some synthesized compounds displayed higher antiproliferative activity compared to doxorubicin, suggesting their potential as cancer therapeutics (Bashandy et al., 2014).

Synthesis of Novel Heterocyclic Compounds

The chemical structure of interest shares similarities with compounds used in the synthesis of novel heterocyclic compounds. Such compounds have applications in various biological activities, including acting as ligands for metal coordination and contributing to the development of new materials with specific electronic and magnetic properties (Jacobs et al., 2013).

properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c17-12-9-3-1-5-14-11(9)13(18)16(12)7-6-15-22(19,20)10-4-2-8-21-10/h1-5,8,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPXREQOUFJVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCNS(=O)(=O)C3=CC=CS3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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